ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5,8H,2-4H2,1H3 |
InChI Key |
SQMRXOOOJGRPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4,5 Dihydro 1h Pyrrole 3 Carboxylate and Analogues
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov These reactions are prized for their high atom economy, step efficiency, and the ability to rapidly generate molecular complexity from simple precursors, making them ideal for creating libraries of structurally diverse compounds. nih.govwikipedia.org
Three-Component Condensations for Pyrroline (B1223166) Construction
Three-component reactions (3CRs) are a cornerstone of MCRs and have been effectively applied to the synthesis of substituted pyrroline frameworks. These reactions often involve the condensation of an amine, a carbonyl compound, and a third component with activated C-H or other reactive groups.
A notable example involves the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile (B47326) and various cyclic enols, such as indan-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione. researchgate.net This process leads to the formation of complex spiro-heterocyclic systems containing a dihydropyrrole core in good yields. researchgate.net Similarly, reacting the same pyrrole-dione with malononitrile and 4-hydroxycoumarin (B602359) produces substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates. researchgate.net
Another versatile three-component approach is the solvent-free synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives. mdpi.com This method involves heating a mixture of an alkyl 2-aminoester (derived from L-tryptophan), a 1,3-dicarbonyl compound, and a catalytic amount of potassium hydroxide. mdpi.com This environmentally friendly protocol provides the target compounds in moderate to good yields (45-81%) in short reaction times. mdpi.com
Table 1: Examples of Three-Component Reactions for Pyrroline Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate | Malononitrile | Indan-1,3-dione | Spiro[indeno[1,2-b]pyran-4,3′-pyrrole] | Good | researchgate.net |
| Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate | Malononitrile | 4-Hydroxycoumarin | Spiro[pyrano[3,2-c]chromene-4,3′-pyrrole] | Good | researchgate.net |
| Alkyl 2-aminoester | Malonic acid | Potassium hydroxide | 5-((1H-indol-3-yl)methyl)-2,4-dihydroxy-1H-pyrrole-3-carboxylic Acid | 45-81 | mdpi.com |
| Chalcone (B49325) derivative | Arylacetylene | Sulfonamide | N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole | 86 (3 steps) | mdpi.com |
Multicomponent Cascade Reactions for Structural Elaboration
Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. wikipedia.org When these cascades are initiated by the coming together of multiple reactants, they are classified as multicomponent cascade reactions, offering a powerful tool for the rapid construction of complex heterocyclic architectures from simple starting materials. wikipedia.orgnih.gov
One such strategy is the one-pot, solvent-free synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates under microwave irradiation. researchgate.net This reaction proceeds via a cascade Michael-reductive cyclization of 1,3-disubstituted propen-2-ones and ethyl nitroacetate (B1208598) in the presence of diethylamine (B46881) and triethylphosphite. researchgate.net This method is noted for its efficiency and tolerance of various electron-withdrawing and electron-donating aryl groups on the starting materials. researchgate.net
Researchers have also developed cascade reactions that merge different reaction types. For instance, visible light-induced aerobic oxidation has been combined with [3+2] cycloaddition and oxidative aromatization to form pyrrolo[2,1-a]isoquinolines. nih.gov While not directly forming the target compound, these methodologies showcase the potential of designing complex cascades to build diverse heterocyclic systems, including pyrrolines, by carefully selecting the starting components and reaction pathways. nih.gov The development of these processes is crucial for synthesizing drugs, natural products, and their analogues. nih.gov
Cyclization Approaches for Dihydropyrrole Ring Formation
The formation of the dihydropyrrole ring via cyclization of a linear precursor is a fundamental and widely used strategy. These methods can be broadly classified based on the nature of the bond-forming event, including intramolecular nucleophilic attack, radical-based annulations, and electrochemically induced ring closures.
Intramolecular Cyclization Protocols
Intramolecular cyclization involves the formation of a cyclic structure from a single molecule containing all the necessary atoms. These protocols are highly effective for constructing the dihydropyrrole ring.
A prominent method is the hydroamination of N-(3-butynyl)-sulfonamides, which undergoes an intramolecular 5-endo-dig cyclization to yield 2,3-dihydro-1H-pyrroles. rsc.org This reaction can be catalyzed by either palladium chloride (PdCl₂) or gold chloride (AuCl), with microwave-assisted heating significantly improving the isolated yields to as high as 92%. rsc.org
Silver-catalyzed cyclization is another effective strategy. For instance, allenic amino acids can undergo a AgNO₃-catalyzed cyclization to produce highly functionalized Δ³-pyrrolines, often with the transfer of chiral information. organic-chemistry.org In a different approach, a three-step, one-pot sequence starting from a chalcone derivative, lithium phenylacetylide, and tosylamide generates an intermediate that undergoes a silver-catalyzed 5-exo-dig cyclization to furnish N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole in high yield. mdpi.com The use of a triphenylphosphine (B44618) ligand was found to stabilize the catalytic intermediate and improve the reaction outcome. mdpi.com
Table 2: Catalysts and Conditions for Intramolecular Cyclization to Dihydropyrroles
| Substrate Type | Catalyst | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(3-butynyl)-sulfonamides | PdCl₂ or AuCl | Microwave heating | 2,3-Dihydropyrroles | Up to 92 | rsc.org |
| Allenic amino acids | AgNO₃ | - | Functionalized Δ³-pyrrolines | - | organic-chemistry.org |
| Propargyl amine derivative | Ag(I) with PPh₃ ligand | Toluene/CH₂Cl₂, 60 °C | 2-Ylidene-3-pyrrolines | 86 | mdpi.com |
| Vinyl aziridines | (CuOTf)₂·toluene | THF, room temperature | 3-Pyrrolines | Good | organic-chemistry.org |
Radical-Based Annulation Reactions
Radical cyclizations offer a powerful alternative for pyrroline synthesis, often proceeding under mild conditions with excellent functional group tolerance. nih.gov These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
A key method is the 5-exo-trig cyclization of iminyl radicals. nsf.gov These radicals can be generated from O-phenyloximes tethered to an alkene via microwave irradiation, which promotes N-O bond homolysis. bohrium.comnih.gov The resulting cyclic radical can be trapped by various agents, leading to the formation of diverse C–C, C–N, C–O, C–S, or C–X bonds on the pyrroline ring. bohrium.comnih.gov This method is highly versatile and can be diastereoselective. bohrium.com Metal catalysts, including copper, iridium, and iron, are also widely used to generate iminyl radicals from precursors like O-acyloximes for subsequent cyclization. rsc.org For example, copper(I) chloride in the presence of a ligand like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) can catalyze the cyclization of α,α-dichlorinated imines to form 1-pyrrolines. rsc.org
Another innovative approach is the divergent radical cyclization of homoallylic diazirines. nih.gov In this reaction, the selective addition of an external radical to either the C=C or N=N bond of the diazirine dictates the reaction pathway, leading to the synthesis of either pyrrolines or fused diaziridines. nih.gov
Electrochemically Induced Ring-Closure Methodologies
Electrochemical synthesis represents a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents. nih.gov Electrosynthesis can be used to trigger ring-closure reactions by generating reactive intermediates at an electrode surface.
While direct electrochemical synthesis of the parent ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate is not extensively documented, related electrochemically induced cyclizations to form pyrrolic structures have been successfully demonstrated. For example, a linear hexapyrrolic precursor can be efficiently cyclized to form nih.govhexaphyrin(1.0.1.0.0.0) in good yield. nih.gov This process provides a straightforward, "green" alternative to chemical methods that require strong acids like trifluoroacetic acid. nih.gov
The principles of electrochemical synthesis have also been applied to the construction of other heterocycles. A notable case is the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-catalyzed electrochemical synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones. rsc.org Mechanistic studies revealed that the reaction proceeds via a tandem addition/chemoselective C–S coupling sequence, where the hydrogenated DDQ is oxidized at the anode, showcasing the indirect use of electrochemistry to drive the cyclization. rsc.org These examples highlight the potential of electrochemically induced ring-closure as a powerful strategy for the synthesis of dihydropyrroles and other heterocyclic compounds. nih.gov
Transition-Metal-Catalyzed Synthetic Routes to Pyrroline Derivatives
Transition-metal catalysis offers powerful and efficient pathways for the construction of the pyrroline ring through various cyclization strategies. rsc.org These methods often proceed under mild conditions with high atom economy and selectivity. A range of metals, including rhodium, iridium, palladium, copper, and gold, have been successfully employed to catalyze the formation of pyrroline isomers. rsc.orgrsc.org
Rhodium catalysts, for example, are effective in the hydroamination of alkynes, an atom-efficient approach for synthesizing cyclic imines like 1-pyrrolines. rsc.org Palladium catalysis is utilized in cascade reactions, such as a three-component hydroamidation/Heck/Tsuji–Trost reaction, to produce functionalized 3-pyrroline (B95000) aminals. acs.org Copper catalysts have been used in novel [2+2+1] annulations of 1,n-enynes with azide (B81097) sources to create fused pyrroline systems. researchgate.net Furthermore, a dual-catalytic strategy combining photoredox catalysis with a chiral-at-rhodium(III) complex enables the enantioselective synthesis of substituted cyclic imines from acyl imidazoles and ketimines. researchgate.net Cheaper and more common metals like zinc have also proven effective, with zinc iodide (ZnI2) being a capable catalyst for synthesizing pyrroles from dienyl azides at room temperature. organic-chemistry.org
The choice of metal and ligand is crucial for controlling the reaction's outcome, including regioselectivity and enantioselectivity, as demonstrated by the use of chiral ligands with Au(I) catalysts for the diastereoselective and enantioselective synthesis of 1-pyrrolines. rsc.org
Table 1: Examples of Transition-Metal Catalysts in Pyrroline Synthesis
| Catalyst System | Reaction Type | Precursors | Product Type | Reference |
|---|---|---|---|---|
| Rhodium Complexes | Intramolecular Hydroamination | Alkynes | 1-Pyrrolines | rsc.org |
| Pd(0) / Ligand | Hydroamidation/Heck/Tsuji–Trost | β-CF₃-1,3-enynamides | Fluorinated 3-Pyrroline Aminals | acs.org |
| Cu(OAc)₂ | [2+2+1] Annulation/Azidation | 1,n-enynes, Azido-benziodoxolone | Fused 1-Pyrrolines | rsc.org |
| Au(I) / Chiral Ligand | [3+2] Cycloaddition | Isocyanoacetates, Phenylmaleimide | Chiral 1-Pyrrolines | rsc.org |
| Iridium Complexes | Deoxygenative C-N/C-C Coupling | Secondary Alcohols, Amino Alcohols | Pyrroles/Pyrrolines | nih.gov |
Organocatalytic Synthesis of Pyrroline Derivatives
Organocatalysis has emerged as a powerful alternative to metal-based systems, offering benefits such as lower toxicity, ready availability of catalysts, and operational simplicity. benthamdirect.com These small organic molecules can effectively promote the enantioselective synthesis of pyrrolidine (B122466) and pyrroline derivatives under environmentally friendly conditions. mdpi.com
Pyrrolidine-based catalysts, particularly those derived from proline, are central to this field. mdpi.com For instance, L-proline has been used to catalyze the synthesis of pyrroles through a sequential multicomponent reaction involving succinaldehyde (B1195056) and N-PMP-imines. rsc.org The mechanism often involves the formation of key enamine or iminium ion intermediates. rsc.org Other organocatalysts, such as squaric acid, have also been employed to catalyze the synthesis of pyrrole (B145914) derivatives. rsc.org
The development of organocatalytic methods provides access to a wide array of chiral pyrrolidine and pyrroline structures, which are themselves valuable as catalysts in other transformations. benthamdirect.com These reactions, including Michael additions and aldol (B89426) reactions, highlight the versatility of organocatalysts in constructing complex heterocyclic frameworks. benthamdirect.com
Table 2: Selected Organocatalysts for Pyrrole/Pyrroline Synthesis
| Organocatalyst | Reaction Type | Key Intermediates | Product | Reference |
|---|---|---|---|---|
| L-Proline | Sequential Multicomponent Reaction | Enamine, Mannich Product | Substituted Pyrroles | rsc.org |
| Prolinamides | Michael Addition | Enamine | Chiral Pyrrolidines | mdpi.com |
| Squaric Acid | Condensation/Cyclization | Iminium Ion | Pyrrole Derivatives | rsc.org |
Sustainable and Green Chemistry Principles in the Synthesis of the Compound and its Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes to heterocyclic compounds. scitechnol.com Key tenets include waste prevention, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalytic reactions. scitechnol.com
In the context of pyrroline synthesis, sustainable approaches include the development of solvent- and promoter-free reactions, such as the one-pot synthesis of polyfunctionalized pyrroles from β-nitroacrylates and β-enaminones at room temperature. rsc.org Catalysis is a cornerstone of green synthesis. scitechnol.com An iridium-catalyzed route to pyrroles from secondary alcohols and amino alcohols exemplifies this, as it selectively forms C-N and C-C bonds with hydrogen gas as the only byproduct, and can utilize starting materials from renewable resources. nih.gov
Another green strategy involves the efficient recovery and reuse of reagents or byproducts. For example, in a synthesis of trifluoromethylated pyrazolin-5-ones, the thianthrene (B1682798) byproduct can be recovered and reused, which improves economic viability and reduces chemical waste. acs.org The development of processes that operate under mild conditions with high stereoselectivity, such as a scalable synthesis of a trans-4-trifluoromethyl-l-proline derivative, further underscores the commitment to sustainable manufacturing. acs.org
Strategic Precursor Chemistry and Starting Material Utilization
The selection of appropriate starting materials is fundamental to the efficient construction of the this compound core and its analogues.
The reaction between dicarbonyl compounds and amines is a classic and versatile method for synthesizing pyrrole and pyrroline rings, most notably in the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls. rsc.org More advanced multicomponent reactions also leverage this reactivity. For example, N-(hetero)aryl-4,5-unsubstituted pyrroles can be synthesized via a [1+2+2] annulation using (hetero)arylamines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal (B89532) with an aluminum(III) chloride catalyst. nih.govbeilstein-archives.org
A highly relevant three-component reaction involves the condensation of ethyl 2,4-dioxovalerate (a 1,3-dicarbonyl compound), an aromatic aldehyde, and an aniline (B41778) in an acidic medium. beilstein-journals.org This reaction proceeds through the formation of an imine intermediate, which is then attacked by the enol form of the dicarbonyl compound to yield substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.orgnih.gov
Dialkyl acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are highly electrophilic and widely used reagents in cycloaddition reactions to form heterocyclic systems. researchgate.net A one-pot synthesis of polysubstituted 2,5-dihydropyrroles (a class of 3-pyrrolines) is achieved through the reaction of dialkyl acetylenedicarboxylates with β-aminoketones, promoted by triphenylphosphine. organic-chemistry.org
The reaction of acetylenedicarboxylates with 3,3-diaminoacrylonitriles can lead to different pyrrole isomers depending on the substitution pattern of the starting materials. nih.govnih.gov These reactions can produce 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes or 1-NH-5-aminopyrroles, demonstrating the versatility of acetylenedicarboxylates as precursors. nih.gov
Nature provides elegant examples of pyrroline synthesis using amino acids as precursors. The biosynthesis of pyrrolysine, the 22nd genetically encoded amino acid, involves the formation of a pyrroline ring from two molecules of L-lysine. nih.gov This pathway is dependent on three key enzymes: PylB, a radical S-adenosyl-methionine (SAM) protein that mediates a lysine (B10760008) mutase reaction to form (2R, 3R)-3-methylornithine; PylC, which ligates this intermediate to a second lysine molecule; and PylD, which oxidizes the terminal amine, leading to cyclization and formation of the pyrroline ring. nih.gov This biological pathway can be repurposed for the in cellulo synthesis of other unnatural amino acids. nih.gov
While L-tryptophan itself contains an indole (B1671886) ring (a fused pyrrole), its biosynthesis from chorismate illustrates the complex enzymatic machinery that nature employs to construct such heterocyclic systems. youtube.comyoutube.com In chemical synthesis, the Fischer-Indole synthesis is a well-known method for preparing the indole ring of tryptophan, showcasing a different approach to related heterocyclic structures. youtube.com
Table 3: Biosynthesis of the Pyrroline Ring in Pyrrolysine
| Step | Enzyme | Substrates | Product | Function |
|---|---|---|---|---|
| 1 | PylB | L-Lysine, SAM | (2R, 3R)-3-methylornithine | Lysine mutase reaction |
| 2 | PylC | (2R, 3R)-3-methylornithine, L-Lysine | D-ornithyl-εN-lysine intermediate | Ligation of two amino acid units |
Cyclization of α-Amino Ynones
The cyclization of α-amino ynones represents a potent strategy for constructing substituted pyrrole and dihydropyrrole systems. While direct synthesis of this compound via this method is not extensively documented in general literature, related transformations underscore the potential of this pathway. For instance, gold(I)-catalyzed cycloisomerization of β-allenylhydrazones, which share structural similarities with ynones, efficiently yields multisubstituted N-aminopyrroles. organic-chemistry.org This process involves an intramolecular nucleophilic attack followed by a 1,2-alkyl or -aryl migration, proceeding under mild conditions to afford the heterocyclic core in good to excellent yields. organic-chemistry.org Such metal-catalyzed cyclizations of activated triple bonds (ynones) with tethered amine nucleophiles are a foundational method for pyrroline synthesis, suggesting a plausible route from an appropriate α-amino ynone precursor.
Transformations Involving O-Methylsulfonyloximes
The transformation of oxime derivatives into nitrogen-containing heterocycles is a powerful tool in organic synthesis. Specifically, O-methylsulfonyloximes (mesyloximes) can serve as precursors to 1-pyrrolines. A notable method involves the reaction of cyclobutanol (B46151) derivatives with an aminating agent like O-methanesulfonylhydroxylamine trifluoromethanesulfonate (B1224126) (MsONH₃OTf). organic-chemistry.org This reaction proceeds through a ring-expansion mechanism, involving the formation of both a C-N bond and a C=N bond to yield the 1-pyrroline (B1209420) structure under mild conditions. organic-chemistry.org
Another related approach is the intramolecular cyclization of iminyl radicals generated from various oxime ethers. nih.govnsf.gov These reactions, often promoted by microwave irradiation or photoredox catalysis, involve a 5-exo-trig cyclization of the radical onto a tethered alkene. nsf.govbohrium.comnih.gov While many examples use O-phenyl or O-acyl oximes, the underlying principle of generating an iminyl radical or a related reactive nitrogen species from an oxime derivative is broadly applicable and establishes a clear precedent for using O-methylsulfonyloximes in similar synthetic strategies.
Derivatization Strategies for Specific Functionalized Analogues
This compound is a versatile intermediate that can be chemically modified to produce a wide array of complex and functionally specific molecules.
Synthesis of Substituted Pyrrolidinone Derivatives
Pyrrolidinones are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. The conversion of this compound to a pyrrolidinone derivative typically involves the introduction of a carbonyl group at a position adjacent to the nitrogen atom (the lactam functionality). One-pot multicomponent reactions are often employed for the de novo synthesis of substituted pyrrolidinones. For example, the reaction between anilines, an aldehyde, and diethyl acetylenedicarboxylate can yield substituted 3-pyrrolin-2-ones, a class of pyrrolidinone derivatives. rsc.orgblogspot.com
Starting from a pre-formed pyrroline ring, the transformation to a pyrrolidinone can be achieved through various oxidative methods or by restructuring the ring. For instance, the synthesis of ethyl 1-phenyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has been demonstrated using an ionic liquid catalyst under microwave irradiation, showcasing a modern approach to these structures. researchgate.net
Table 1: Synthesis of Pyrrolidinone Analogues
| Starting Materials | Product | Method | Reference |
|---|---|---|---|
| Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Substituted 3-pyrrolin-2-one | Ultrasound-promoted, citric acid catalyzed | rsc.org |
| Aniline derivatives, Diethyl acetylenedicarboxylate | Ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | Microwave-assisted, ionic liquid catalyst | researchgate.net |
Preparation of Halogen-Substituted Pyrroline Carboxylates
Halogenated heterocycles are crucial intermediates in medicinal chemistry, often used in cross-coupling reactions to build molecular complexity. Halogen atoms can be introduced onto the pyrroline or pyrrole ring using various electrophilic halogenating agents. The synthesis of ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate is achieved by reacting the non-halogenated pyrrole with a brominating agent like N-bromosuccinimide (NBS) in an inert solvent. Similarly, fluorination can be accomplished using reagents such as Selectfluor. nih.gov A patent describes a method for preparing 1-substituted-3-halopyrrolidines by reacting a Δ³-pyrroline with a concentrated hydrogen halide solution at elevated temperatures, indicating that the double bond in the pyrroline ring can be functionalized via hydrohalogenation. google.com
Table 2: Halogenation of Pyrrole/Pyrroline Carboxylates
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-chlorosuccinimide (NCS) | Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |
| Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate | N-bromosuccinimide (NBS) | Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate | |
| 1-substituted-Δ³-pyrroline | Concentrated HBr | 1-substituted-3-bromopyrrolidine | google.com |
Construction of Spiro-Fused Heterocyclic Systems
Spiro-fused heterocycles, which contain two rings connected by a single common atom, are of great interest due to their unique three-dimensional structures and biological activities. Pyrroline and pyrrolidine derivatives are excellent starting points for constructing such complex architectures. Multi-component reactions are a particularly effective strategy. For example, the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid yields novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another prominent method is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from tryptanthrins and α-amino acids, with various dipolarophiles to create spiro-fused pyrrolo[3,4-a]pyrrolizines. nih.gov These methods highlight how the pyrroline framework can be elaborated into more complex, spirocyclic systems. nih.govrsc.orgnih.gov
Synthesis of Zinc (II) Complexes Derived from Pyrroline Carboxylates
The nitrogen atom and the carboxylate group (or its ester derivative) in pyrroline carboxylates make them suitable ligands for coordination with metal ions. Zinc(II) complexes are particularly relevant due to their roles in catalysis and biological systems. mdpi.com The synthesis of such complexes typically involves reacting a zinc salt, like zinc acetate (B1210297) or zinc perchlorate, with the ligand in a suitable solvent. nih.govias.ac.in The coordination often occurs through the carboxylate oxygen atoms and the nitrogen atoms of the heterocyclic ring. nih.gov For instance, in complexes with p-aminobenzoic acid, zinc ions coordinate to both the carboxylate and the amino groups, forming coordination polymers. nih.gov Similarly, this compound, possessing both an ester and a secondary amine, can act as a bidentate ligand to form stable complexes with Zinc(II), which have potential applications in catalysis and materials science. acs.org
Pyrrole-3-Carboxamide Formation
The transformation of the ethyl ester of 4,5-dihydropyrrole-3-carboxylic acid into its corresponding carboxamide is a crucial step in the synthesis of various targeted therapeutic agents. This conversion is typically achieved through one of two primary pathways: direct aminolysis of the ester or a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amide bond formation.
Recent research has highlighted several effective methods for this transformation. One common approach involves the direct reaction of the ethyl ester with an amine. This method is often preferred for its atom economy and procedural simplicity. However, the reactivity of the ester and the amine, as well as the reaction conditions, play a significant role in the efficiency of the conversion.
Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form the amide. This two-step process allows for greater control and is often employed when direct aminolysis is sluggish or results in low yields. A variety of coupling agents can be utilized to facilitate the amide bond formation.
A notable example from the literature describes the synthesis of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. mdpi.com In this multi-step synthesis, the final cyclization and formation of the amide occurs from a precursor molecule. While not a direct conversion of the title compound, the study provides valuable insight into the formation of a pyrrole-3-carboxamide derivative. The reaction conditions for the final step are detailed in the table below.
Table 1: Synthesis of a Pyrrolinone Carboxamide Derivative
| Starting Material | Reagents | Solvent | Temperature | Time | Product |
| Glycine-derived enamino amide | Trifluoroacetic acid, Water | Dichloromethane | Room Temperature | 40 min | 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide |
Another relevant study focuses on the synthesis of 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, which are conformationally restricted analogues of 5-phenyl-pyrrole-3-carboxamide ligands. nih.gov This research underscores the importance of the pyrrole-3-carboxamide scaffold in medicinal chemistry and provides synthetic routes to complex derivatives.
Furthermore, a general and efficient protocol for the amidation of carboxylic acids using titanium tetrachloride (TiCl4) as a promoter has been reported. nih.gov This method involves the reaction of a carboxylic acid with an amine in the presence of TiCl4 and pyridine. Although this method was demonstrated on a variety of substrates, its direct application to 4,5-dihydro-1H-pyrrole-3-carboxylic acid would first require the hydrolysis of the ethyl ester.
Table 2: General Conditions for TiCl4-Mediated Amidation of Carboxylic Acids
| Substrate | Amine | Reagents | Solvent | Temperature |
| Carboxylic Acid | Primary or Secondary Amine | TiCl4, Pyridine | Dichloromethane | Reflux |
The synthesis of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides has also been achieved, starting from N-tritylated acrylamide. rsc.org This work further demonstrates the versatility of the pyrrole-3-carboxamide core in the development of biologically active molecules.
While a direct, one-step synthesis of a simple, unsubstituted 4,5-dihydro-1H-pyrrole-3-carboxamide from this compound is not extensively detailed in readily available literature, the existing methodologies for related compounds provide a strong foundation for its successful synthesis. The choice of synthetic route—direct aminolysis versus hydrolysis followed by coupling—would likely depend on the specific amine being used and the desired scale of the reaction.
Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity
Mechanistic Pathways of Dihydropyrrole Ring Formation
The construction of the 4,5-dihydropyrrole skeleton, a key structural motif, can be achieved through several strategic synthetic routes. These pathways often involve intramolecular reactions where the key ring-forming step is guided by the principles of orbital overlap and stereoelectronic control.
The formation of the dihydropyrrole ring can be conceptualized through an intramolecular nucleophilic addition-elimination pathway. This process involves two key steps: the addition of a nucleophile to an electrophilic center to form a tetrahedral intermediate, followed by the elimination of a leaving group to yield the cyclic product. chemguide.co.ukyoutube.com In the context of dihydropyrrole synthesis, this typically involves a precursor molecule containing both a nucleophilic group (commonly an amine) and an electrophilic carbon atom.
The mechanism commences with the attack of the nitrogen lone pair (the nucleophile) onto an electrophilic carbon, such as a carbonyl or a carbon atom bearing a good leaving group. savemyexams.comyoutube.com This initial addition step forms a transient, acyclic intermediate. youtube.com Subsequent ring closure occurs through the expulsion of a leaving group (e.g., a halide or water molecule), a process that re-establishes a double bond or forms the stable heterocyclic ring. Syntheses of other heterocyclic systems, such as imidazo[4,5-b]pyridines, have been shown to proceed via the cyclization of N-adducts formed from such addition-elimination reactions. capes.gov.br
According to Baldwin's rules for ring closure, the 5-exo-trig cyclization is a kinetically favored process for forming five-membered rings. rsc.org This pathway is a cornerstone in the synthesis of dihydropyrroles. The "5" indicates the formation of a five-membered ring, "exo" signifies that the bond being broken is outside the newly formed ring, and "trig" refers to the trigonal (sp²-hybridized) carbon being attacked.
This type of cyclization is often observed in radical and anionic reactions. For instance, the treatment of specific acyclic precursors can generate a radical or an anion that subsequently attacks a double bond within the same molecule. rsc.orgharvard.edu The stereochemical outcome of these cyclizations is often predictable, with chair-like exo transition states being favored, which places substituents in pseudoequatorial positions to minimize steric strain. harvard.edu An example includes the acid-catalyzed intramolecular cyclization of glycine-derived enamino amides, which proceeds via a suggested 5-exo-trig ring closure to form a 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivative. mdpi.com
The favorability of the 5-exo-trig pathway is so pronounced that it typically outcompetes the alternative 5-endo-trig cyclization, which is kinetically disfavored. However, specific strategies can promote the less common 5-endo cyclization to access different isomers or related heterocyclic structures. researchgate.net
The synthesis of the dihydropyrrole ring frequently proceeds through highly reactive, transient species that are generated in situ.
Enamines : Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are nucleophilic at the α-carbon. mdpi.com An acyclic precursor containing an enamine can undergo intramolecular cyclization where the nucleophilic carbon attacks an electrophilic center elsewhere in the molecule, leading to the dihydropyrrole ring. The synthesis of 4-pyrrolin-3-ones has been achieved through the cyclization of similarly functionalized enamines. mdpi.com
Iminium Species : Iminium ions are cationic intermediates that contain a C=N double bond. They are highly electrophilic and susceptible to attack by nucleophiles. In the context of dihydropyrrole synthesis, an iminium ion can be formed within a precursor molecule, setting the stage for an intramolecular nucleophilic attack to complete the ring structure.
Radicals : Radical cyclizations provide a powerful method for forming C-C bonds and constructing ring systems. A radical generated on a side chain of a precursor molecule can add to a double or triple bond in a 5-exo-trig fashion to form the five-membered dihydropyrrole ring. rsc.orgharvard.edu The rate constants for such cyclizations have been studied and are influenced by the stability of the radicals involved and the substituents on the reacting system. rsc.org
Reactivity Profile of the Ethyl Ester Functional Group
The ethyl ester group at the 3-position of the dihydropyrrole ring exhibits reactivity characteristic of carboxylic acid derivatives, primarily through nucleophilic acyl substitution. vanderbilt.edulibretexts.orgopenstax.org This reaction involves the addition of a nucleophile to the electrophilic carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of a leaving group (in this case, an ethoxide ion). vanderbilt.edu
The ethyl ester of 4,5-dihydro-1H-pyrrole-3-carboxylate can be converted into a variety of other functional groups by reacting it with different nucleophiles. The general principle is that a more reactive carboxylic acid derivative can be converted into a less reactive one. vanderbilt.edu
Common transformations include:
Ammonolysis/Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines converts the ester into the corresponding amide. This reaction is crucial for building more complex molecules. vanderbilt.edu
Transesterification : Reaction with a different alcohol, often in the presence of an acid or base catalyst, can exchange the ethyl group for another alkyl group, forming a new ester. Using a large excess of the new alcohol can drive the equilibrium toward the desired product. masterorganicchemistry.comorganic-chemistry.org
Hydrolysis : As detailed in the next section, reaction with water leads to the corresponding carboxylic acid.
Conversion to Acyl Halides : More forceful reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the ester to a more reactive acyl chloride, which is a versatile intermediate for further synthesis. nih.gov
The following table summarizes some key nucleophilic acyl substitution reactions applicable to the ethyl ester group.
| Nucleophile | Reagent Example | Product Functional Group |
| Water (H₂O) | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Alcohol (R'-OH) | Methanol (B129727), Acid/Base Catalyst | Ester (Transesterification) |
| Ammonia (NH₃) | NH₃ | Primary Amide |
| Primary Amine (R'-NH₂) | Methylamine | Secondary (N-substituted) Amide |
| Hydrazine (N₂H₄) | Hydrazine Monohydrate | Acyl Hydrazide |
This table presents typical reactions based on the general reactivity of esters.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental reaction, typically catalyzed by acid. libretexts.org The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as using a large excess of water. chemguide.co.uk
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgchemguide.co.uk
Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org
Proton Transfer : A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen. This converts the ethoxy group into a good leaving group (ethanol). chemguide.co.uk
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a molecule of ethanol (B145695). chemguide.co.uk
Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product. libretexts.org
Under basic conditions (saponification), the hydrolysis is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the base to form a resonance-stabilized carboxylate salt. masterorganicchemistry.com
Intramolecular Transformations and Rearrangement Studies
The 4,5-dihydro-1H-pyrrole ring system, also known as a 2-pyrroline, is capable of undergoing intramolecular transformations, most notably tautomerization. The most significant equilibrium for this scaffold is the isomerization between the 2-pyrroline (an enamine) and the corresponding 1-pyrroline (B1209420) (an imine). This rearrangement involves the migration of the double bond from the C3-C2 position to the C2-N position, with a corresponding shift of the N-H proton to the C3 carbon. While the 2-pyrroline form is often thermodynamically stable, the position of this equilibrium can be influenced by substituents and reaction conditions. Studies on related systems have shown that such isomerizations can be key steps in synthetic pathways, for example, in the rearrangement of 1-pyrrolines to more stable aromatic 1H-pyrroles under certain conditions. researchgate.net
Tautomerism and Isomerization Phenomena (e.g., Keto-Enol, E/Z Isomerism)
Enamine-Imine Tautomerism For ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate, the most relevant tautomerism is the enamine-imine equilibrium. The parent compound is a substituted 2-pyrroline, which is a cyclic enamine. It exists in equilibrium with its imine tautomer, a 1-pyrroline derivative (ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate). This is analogous to, but distinct from, keto-enol tautomerism. masterorganicchemistry.com The enamine form possesses a nucleophilic character at the C2 position, while the imine form has an electrophilic carbon at C2. The equilibrium between these two forms is a fundamental aspect of the molecule's reactivity. researchgate.net
Keto-Enol Tautomerism Keto-enol tautomerism, the equilibrium between a carbonyl compound (keto form) and its corresponding enol form (a molecule with a C=C double bond and an adjacent -OH group), is not directly observed in the parent molecule. masterorganicchemistry.comlibretexts.org However, this phenomenon is highly relevant for derivatives. For example, related 3-pyrrolin-2-ones exist as a mixture of keto and enol tautomers, with the equilibrium position being highly dependent on solvent polarity and substitution patterns. researchgate.netnih.gov The enol form can be stabilized by intramolecular hydrogen bonding or conjugation. libretexts.orgnih.gov
E/Z Isomerism E/Z isomerism (a form of geometric isomerism) describes the spatial arrangement of substituents around a double bond. studymind.co.uk For the endocyclic double bond within the five-membered ring of this compound, rotation is severely restricted, and only the Z configuration is possible. Therefore, E/Z isomerism is not applicable to the ring itself. However, it becomes a critical consideration for derivatives with an exocyclic double bond, for instance, if a condensation reaction were to occur at the C2 position. In such a case, the priority of the substituents on each side of the new double bond would determine the E or Z designation of the resulting isomer. chemguide.co.uklibretexts.org
Stereochemical Control and Diastereoselectivity in Reactions
Although this compound is an achiral molecule, its reactions can lead to the formation of new stereocenters, making stereochemical control a key aspect of its synthetic utility. Reactions such as hydrogenation, alkylation, or cycloaddition can introduce substituents at the C4 and C5 positions, or even at C2, creating chiral centers.
The existing ring structure can exert significant influence on the stereochemical outcome of these reactions, leading to diastereoselectivity. When a reagent approaches the planar double bond, it can attack from either the same face (syn-addition) or the opposite face (anti-addition) relative to any existing substituents or the bulk of the ring. For example, in the synthesis of substituted pyrrolidines from related precursors, Lewis acid-catalyzed three-component reactions have been shown to proceed with high diastereoselectivity, preferentially forming the cis relationship between newly introduced substituents at the 2- and 5-positions. organic-chemistry.org Similarly, cycloaddition reactions involving azomethine ylides can generate complex spiropyrrolidines with specific and predictable diastereomeric ratios. dntb.gov.ua The development of organocatalytic asymmetric reactions, such as the Michael addition to related enones, allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, demonstrating that the stereochemistry can be precisely controlled. rsc.org This ability to direct the formation of specific stereoisomers is fundamental to the application of this scaffold in the synthesis of complex, biologically active molecules.
Oxidative and Reductive Transformations of the Pyrroline (B1223166) Core
The chemical reactivity of this compound is significantly influenced by the 2-pyrroline (or 3,4-dihydro-2H-pyrrole) ring system. This core structure contains an endocyclic imine functionality (a C=N double bond), which is the primary site for both oxidative and reductive transformations. These reactions allow for the conversion of the pyrroline heterocycle into either the fully aromatic pyrrole (B145914) or the completely saturated pyrrolidine (B122466), respectively. Such transformations are fundamental in synthetic chemistry for accessing a diverse range of heterocyclic building blocks.
Oxidative Transformations: Aromatization to Pyrrole
The principal oxidative transformation of the 2-pyrroline core is dehydrogenation, which results in the formation of the corresponding aromatic pyrrole ring. This process involves the formal loss of a molecule of hydrogen (H₂) to introduce a second double bond, leading to the stable, aromatic π-system of the pyrrole. The product of this reaction is ethyl 1H-pyrrole-3-carboxylate. This aromatization can be achieved through several methods, most notably catalytic dehydrogenation using metal catalysts or by treatment with stoichiometric chemical oxidants.
Catalytic Dehydrogenation
Palladium-based catalysts are highly effective for the dehydrogenation of five-membered nitrogen heterocycles. Research on analogous substrates, such as 2-phenyl-1-pyrroline, demonstrates that palladium on an activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃) support can efficiently catalyze the conversion to the corresponding pyrrole at elevated temperatures. researchgate.net The reaction is typically performed in a high-boiling inert solvent to facilitate the required thermal conditions. The catalytic cycle is believed to involve the adsorption of the pyrroline onto the palladium surface, followed by successive hydrogen elimination steps to yield the aromatic product. researchgate.net Studies show that palladium on alumina can exhibit higher activity compared to palladium on carbon for this specific transformation. researchgate.net
Chemical Oxidation
Alternatively, aromatization can be accomplished using chemical oxidants. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are powerful hydrogen acceptors widely employed for the dehydrogenation of hydroaromatic compounds. nii.ac.jpresearchgate.net The reaction with DDQ typically proceeds under mild conditions and is driven by the formation of the stable hydroquinone (B1673460) byproduct (DDHQ). Activated manganese dioxide (MnO₂) is another effective oxidant used for the aromatization of partially saturated heterocycles, including pyrazolines, which are structurally related to pyrrolines. nih.gov
| Method | Reagent/Catalyst | Typical Conditions | Product | Reported Yield (on analogous substrates) |
|---|---|---|---|---|
| Catalytic Dehydrogenation | 10% Pd/Al₂O₃ | Decalin, 190 °C | Ethyl 1H-pyrrole-3-carboxylate | High (>95%) researchgate.net |
| Catalytic Dehydrogenation | 10% Pd/C | Decalin, 190 °C | Ethyl 1H-pyrrole-3-carboxylate | Moderate (~60%) researchgate.net |
| Chemical Oxidation | DDQ | Dioxane or CH₂Cl₂, r.t. | Ethyl 1H-pyrrole-3-carboxylate | Good to Excellent nii.ac.jpresearchgate.net |
| Chemical Oxidation | Activated MnO₂ | Benzene or CH₂Cl₂, reflux | Ethyl 1H-pyrrole-3-carboxylate | Good nih.gov |
Reductive Transformations: Saturation to Pyrrolidine
The reduction of the pyrroline core involves the saturation of the endocyclic C=N double bond to furnish the corresponding pyrrolidine derivative, ethyl pyrrolidine-3-carboxylate. This transformation is a key step in the synthesis of many saturated heterocyclic compounds and can be performed using catalytic hydrogenation or chemical hydride reagents.
Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of imines. The process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Raney Nickel (Ra-Ni) is a particularly effective catalyst for this purpose and is often used in the synthesis of substituted pyrrolidines under hydrogen pressure. masterorganicchemistry.com The high surface area of Raney Nickel contains adsorbed hydrogen, making it a potent hydrogenation catalyst. masterorganicchemistry.comyoutube.com Other common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C).
Chemical Reduction with Hydride Reagents
The imine functionality can also be selectively reduced using chemical hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and versatile reducing agent that is highly effective for the reduction of aldehydes, ketones, and imines. wikipedia.orgmasterorganicchemistry.com A significant advantage of NaBH₄ is its chemoselectivity; under standard conditions (e.g., in alcoholic solvents like methanol or ethanol at room temperature), it readily reduces the imine of the pyrroline ring without affecting the less reactive ethyl ester group. wikipedia.orgmasterorganicchemistry.com This allows for the clean conversion to ethyl pyrrolidine-3-carboxylate. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the C=N bond, followed by protonation of the resulting nitrogen anion during workup. youtube.com
| Method | Reagent/Catalyst | Typical Conditions | Product | Efficacy |
|---|---|---|---|---|
| Catalytic Hydrogenation | Raney Nickel (Ra-Ni), H₂ | Ethanol or Methanol, elevated pressure (e.g., 60 psi) | Ethyl pyrrolidine-3-carboxylate | High |
| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol or Ethyl Acetate (B1210297), atmospheric pressure | Ethyl pyrrolidine-3-carboxylate | High |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to r.t. | Ethyl pyrrolidine-3-carboxylate | High, with good chemoselectivity wikipedia.orgmasterorganicchemistry.com |
Advanced Spectroscopic Characterization and Structural Analysis Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
The ¹H NMR spectrum of ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate provides detailed information about the number and types of hydrogen atoms present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The ethyl ester group gives rise to characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The protons on the dihydro-pyrrole ring also exhibit distinct signals. The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet. The methylene protons at the C4 and C5 positions of the ring would be expected to show complex splitting patterns due to their diastereotopic nature and coupling to each other and to the N-H proton.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | 1.2-1.4 | Triplet (t) | ~7 |
| -CH₂- (ethyl) | 4.1-4.3 | Quartet (q) | ~7 |
| -CH₂- (C4) | ~2.6-2.8 | Multiplet (m) | - |
| -CH₂- (C5) | ~3.4-3.6 | Multiplet (m) | - |
| N-H | Variable, often broad | Singlet (s) | - |
| C=CH | ~6.5-6.7 | Singlet (s) | - |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The carbons of the ethyl group, the sp³ hybridized carbons of the dihydro-pyrrole ring, and the sp² hybridized carbons of the double bond all appear at characteristic chemical shifts.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~14-15 |
| -C H₂- (ethyl) | ~59-61 |
| C 4 | ~25-30 |
| C 5 | ~45-50 |
| C 3 | ~110-115 |
| C 2 | ~130-135 |
| C =O (ester) | ~165-170 |
| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |
Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Identification
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The FTIR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band is anticipated for the C=O stretching vibration of the ester group. The N-H stretching vibration of the secondary amine in the ring will also be a prominent feature, typically appearing as a medium to strong band. The C=C stretching vibration of the double bond within the ring will also be observable. Other significant bands include C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons, and C-O and C-N stretching vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium-Strong |
| C-H Stretch (sp²) | 3000-3100 | Medium |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| C=O Stretch (ester) | 1700-1730 | Strong |
| C=C Stretch | 1640-1680 | Medium |
| C-O Stretch | 1000-1300 | Strong |
| C-N Stretch | 1080-1360 | Medium |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation of the molecular ion can occur through various pathways. Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). The dihydro-pyrrole ring can also undergo characteristic fragmentation, such as the loss of small neutral molecules. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which helps in confirming the elemental composition.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Analysis of Dihedral Angles and Ring Planarity
The conformation of the 4,5-dihydro-1H-pyrrole ring system and the spatial orientation of its substituents are critical to its molecular geometry. These features are primarily defined by dihedral angles and the planarity of the five-membered ring.
In a derivative, ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , the central pyrrole (B145914) ring exhibits a slight deviation from planarity, with a maximum displacement of 0.022 Å for the C3 atom from its mean plane. This study also revealed a dihedral angle of 9.2(3)° between the central pyrrole ring and the ethoxy carbonyl moiety. The fluorophenyl ring is significantly rotated out of the plane of the pyrrole ring, with a dihedral angle of 67.6(2)°.
Another derivative, ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate , shows an almost planar pyrrolidine (B122466) ring which is nearly perpendicular to the pendant phenyl ring, subtending a dihedral angle of 85.77(7)°. nih.gov
In the case of ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate , the dihedral angles between the central 2,5-dihydro-1H-pyrrole ring and the two phenyl rings are 74.87(9)° and 29.09(9)°. nih.gov
| Compound Derivative | Ring System | Dihedral Angle (°) | Reference |
| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Pyrrole Ring vs. Ethoxy Carbonyl | 9.2(3) | |
| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Pyrrole Ring vs. Fluorophenyl Ring | 67.6(2) | |
| Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | Pyrrolidine Ring vs. Phenyl Ring | 85.77(7) | nih.gov |
| Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate | Dihydro-pyrrole Ring vs. Phenyl Rings | 74.87(9) and 29.09(9) | nih.gov |
Characterization of Intermolecular Interactions
Hydrogen bonds are a predominant feature in the crystal structures of this compound derivatives, especially when functional groups capable of donating or accepting protons are present.
In the crystal structure of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , a network of N—H⋯O and weaker C—H⋯O hydrogen bonds helps to consolidate the crystal structure. researchgate.net Similarly, for ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , molecules related by an inversion center are joined into head-to-head dimers by strong N—H⋯O hydrogen bonds. nih.gov
The structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate features N—H⋯O and C—H⋯O interactions that connect molecules into a sinusoidal pattern. In another complex, ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate , inversion dimers are formed through O—H⋯O hydrogen bonds, and an intramolecular N—H⋯O hydrogen bond is also observed. nih.gov
In derivatives containing aromatic substituents, π–π stacking interactions can play a significant role in the crystal packing. For ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , the supramolecular aggregation is attributed to off-centric π–π stacking interactions involving screw-related pairs of molecules. These interactions involve the pyrrole ring and the phenyl ring of an adjacent molecule. In contrast, for a derivative with a long alkyl chain, ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , the structure is further stabilized by weak C—H⋯π intermolecular interactions. nih.gov
Supramolecular Architecture and Crystal Packing
The interplay of hydrogen bonding, π–π stacking, and other van der Waals forces results in distinct supramolecular architectures.
For ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , the strong N—H⋯O hydrogen bonds create dimers, which then pack with their long carbon chains parallel to each other. nih.gov This leads to the formation of alternating layers of polar pyrrole heads and nonpolar carbon chains. nih.gov
In the case of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , the combination of off-centric π–π stacking and hydrogen bonding (N—H⋯O and C—H⋯O) results in a sinusoidal pattern of molecules extending along the nih.gov direction.
The crystal structure of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is consolidated by a network of N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net For ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate , the packing is characterized by the formation of inversion dimers through O—H⋯O hydrogen bonds. nih.gov
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Mapping
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts. The two-dimensional fingerprint plots derived from this analysis provide quantitative percentages of different types of intermolecular contacts.
For ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , Hirshfeld analysis confirms the importance of various interactions. The breakdown of the most significant contacts is as follows: H⋯H contacts have the highest contribution at 44.9%. nih.gov
In a more complex related structure, ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate , the Hirshfeld surface analysis revealed the following contributions to the crystal packing: H⋯H (42.6%), O⋯H/H⋯O (16.8%), and C⋯H/H⋯C (15.5%). nih.gov Another related thiazolo[3,2-a]pyrimidine derivative showed contributions from H⋯H (30.9%), Cl⋯H/H⋯Cl (20.7%), C⋯H/H⋯C (16.8%), and O⋯H/H⋯O (11.4%) interactions. nih.gov
These analyses provide a quantitative fingerprint of the intermolecular environment for each specific crystal structure, highlighting the dominant forces in its assembly.
| Compound Derivative | Interaction Type | Contribution (%) | Reference |
| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | H···H | 44.9 | nih.gov |
| Ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate | H···H | 42.6 | nih.gov |
| O···H/H···O | 16.8 | nih.gov | |
| C···H/H···C | 15.5 | nih.gov | |
| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate | H···H | 30.9 | nih.gov |
| Cl···H/H···Cl | 20.7 | nih.gov | |
| C···H/H···C | 16.8 | nih.gov | |
| O···H/H···O | 11.4 | nih.gov |
Computational Chemistry and Theoretical Modeling of Ethyl 4,5 Dihydro 1h Pyrrole 3 Carboxylate
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of the system is a functional of the electron density. DFT has been widely applied to study various derivatives of pyrrole (B145914) and dihydropyrrole, offering a balance between accuracy and computational cost. researchgate.netnih.govnih.gov These studies typically employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) to model molecular systems. researchgate.net
A fundamental application of DFT is the determination of a molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For pyrrole derivatives, DFT has been used to establish the planarity of the ring and the orientation of substituents. researchgate.netnih.govresearchgate.net For instance, in a related substituted dihydropyrrole, the dihedral angle between the central ring and an attached phenyl ring was calculated to be 74.87 (9)°. researchgate.net The optimization process is crucial as these geometric parameters are the foundation for calculating other molecular properties, including electronic characteristics.
Table 1: Key Geometric Parameters for Molecular Structure Optimization
| Parameter | Description |
|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C=O). |
| Bond Angle | The angle formed between three connected atoms. |
Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations are frequently used to determine the energies of these orbitals and visualize their electron density distributions, which reveals likely sites for electrophilic and nucleophilic attack.
Table 2: Concepts in Frontier Molecular Orbital Analysis
| Orbital/Concept | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |
From the HOMO and LUMO energies obtained through DFT, several global and local reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a theoretical basis for understanding reaction mechanisms and predicting how a molecule will behave in a chemical reaction. researchgate.net
Global descriptors apply to the molecule as a whole, while local descriptors, such as Fukui functions, can identify the most reactive sites within the molecule.
Table 3: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The negative of electronegativity; relates to the "escaping tendency" of electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a molecule's polarizability. |
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Theoretical vibrational frequencies, calculated from the optimized geometry, can be compared with experimental data from FT-IR spectroscopy to confirm the presence of specific functional groups. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netmdpi.com Comparing the predicted ¹H and ¹³C NMR spectra with experimental results serves as a stringent test of the accuracy of the computed molecular structure. mdpi.com For complex molecules, these predictions are invaluable for assigning ambiguous signals in the experimental spectra.
Mulliken atomic charge analysis is a method used to distribute the total electron density of a molecule among its constituent atoms. This partitioning provides theoretical atomic charges, which offer insight into the electrostatic nature of the molecule. The analysis helps identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites most susceptible to chemical attack. nih.gov
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a set of atoms as a function of their geometric positions. Mapping the PES is a computationally intensive task that allows chemists to explore the mechanistic pathways of chemical reactions. researchgate.net
By identifying the minima on the PES, which correspond to stable reactants and products, and the saddle points, which represent transition states, researchers can map the entire course of a reaction. This approach, known as reaction path following, provides a detailed understanding of the energy barriers (activation energies) and the specific atomic motions involved in transforming reactants into products. researchgate.net For a molecule like ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate, PES mapping could be used to investigate its stability, potential isomerization pathways, or its reactivity in cycloaddition or condensation reactions.
Theoretical Studies on Stereoselectivity and Enantioselectivity
Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the mechanisms and predicting the stereochemical outcomes of organic reactions. While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational investigations of closely related pyrroline (B1223166) structures, particularly in the context of stereoselective and enantioselective transformations. These studies provide a robust framework for understanding how the stereochemistry of reactions involving the title compound might be controlled.
A prominent area where theoretical studies have been successfully applied is in 1,3-dipolar cycloaddition reactions. For instance, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism, regioselectivity, and stereoselectivity of the reaction between pyrroline-1-oxide, a related cyclic nitrone, and various dipolarophiles. researchgate.net These studies often utilize methods like B3LYP with a basis set such as 6-31G(d) to optimize the geometries of reactants, transition states, and products. researchgate.net
The analysis of Frontier Molecular Orbitals (FMOs) is a cornerstone of these theoretical investigations. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) is analyzed to predict the favored regio- and stereochemical pathway. researchgate.net For reactions involving pyrroline-1-oxide and methyl crotonate, FMO analysis has shown that the regioselectivity is governed by the HOMOdipole–LUMOdipolarophile interaction. researchgate.net
Furthermore, the calculation of activation energies for different possible pathways (e.g., endo vs. exo approaches) allows for the prediction of the most likely stereoisomeric product. In the case of the pyrroline-1-oxide and methyl crotonate reaction, theoretical calculations of activation parameters indicated a preference for the endo approach, which was in agreement with experimental findings. researchgate.net Such computational models can be extended to predict the diastereoselectivity in reactions involving substituted pyrroline derivatives.
In the realm of enantioselective catalysis, theoretical studies are crucial for understanding the origin of stereocontrol imparted by a chiral catalyst. While direct computational studies on the enantioselective reactions of this compound are scarce, insights can be drawn from broader studies on asymmetric reactions. For example, DFT calculations are used to model the transition states of reactions catalyzed by chiral Brønsted acids or organocatalysts. These models help in visualizing the key non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate, catalyst, and reagents that dictate the facial selectivity of the reaction.
Table 1: Representative Theoretical Methods and Their Applications in Studying Stereoselectivity of Pyrroline Derivatives
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Transition state optimization, IRC calculations | Elucidation of reaction mechanisms (concerted vs. stepwise), prediction of activation energies. researchgate.net |
| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions | Prediction of regioselectivity and stereoselectivity in cycloaddition reactions. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Study of charge distribution and orbital interactions | Understanding the electronic nature of transition states and intermediates. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology | Characterization of bonding interactions in transition states. |
Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically designed for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. bruker.com This makes it an invaluable tool for studying reactions that proceed via radical intermediates.
In the context of reactions involving this compound, EPR spectroscopy could be instrumental in identifying and characterizing any radical intermediates that may form during certain transformations. For instance, oxidation reactions or reactions initiated by radical initiators could potentially generate radical species from the pyrroline ring or its substituents.
While direct EPR studies on radical intermediates derived from this compound are not readily found in the literature, the principles of EPR spectroscopy and its application to related systems provide a clear indication of its potential utility. The most common application of EPR in organic chemistry is the detection of transient radical intermediates to elucidate reaction mechanisms. nih.gov
The EPR spectrum of a radical species provides a wealth of information. The g-value, which is analogous to the chemical shift in NMR, can help in identifying the type of radical (e.g., carbon-centered, nitrogen-centered, etc.). The hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H, ¹³C, and ¹⁴N), provide detailed information about the electronic structure and the distribution of the unpaired electron spin density within the radical. nih.gov This information is crucial for determining the precise structure of the radical intermediate.
For example, in studies of other heterocyclic systems, EPR spectroscopy combined with isotopic labeling has been used to definitively characterize radical intermediates. By selectively replacing atoms with their magnetic isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), changes in the hyperfine structure of the EPR spectrum can be observed, allowing for the unambiguous assignment of hyperfine coupling constants to specific nuclei in the molecule. nih.gov
Computational methods, such as DFT, are often used in conjunction with EPR spectroscopy to predict the g-values and hyperfine coupling constants for proposed radical structures. nih.gov The comparison of the experimentally measured EPR parameters with the computationally predicted values serves as a powerful method for confirming the identity of the observed radical intermediate.
Although no specific examples are available for the title compound, it is conceivable that EPR studies could be applied to investigate reactions such as:
Oxidative C-H functionalization: Reactions that proceed through a single-electron transfer (SET) mechanism could generate radical cations of the pyrroline derivative, which could be detected by EPR.
Radical additions to the double bond: The addition of a radical species to the C=N bond of the pyrroline ring would result in a nitrogen- or carbon-centered radical intermediate that would be EPR active.
Photochemical reactions: Photolytically induced reactions often involve radical intermediates that can be studied using time-resolved EPR techniques.
Table 2: Potential Applications of EPR Spectroscopy in Studying Radical Intermediates of Pyrroline Derivatives
| Potential Reaction Type | Plausible Radical Intermediate | Information from EPR |
| Single-Electron Transfer (SET) Oxidation | Pyrroline radical cation | g-value, hyperfine coupling to N, H, and C nuclei to map spin density. |
| Radical-initiated Polymerization | Propagating radical chain end | Monitoring radical concentration and structure of the propagating species. |
| Photochemical Isomerization | Triplet state or radical ion pair | Detection of transient paramagnetic species to elucidate the photochemical mechanism. |
Broader Synthetic Utility and Applications in Organic Chemistry Research
Strategic Use as a Key Building Block in Heterocyclic Synthesis
The intrinsic reactivity of ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate makes it a cornerstone in heterocyclic synthesis. The pyrrole (B145914) nucleus is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activities. researchgate.net Derivatives of this compound are widely employed as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. researchgate.net
The presence of multiple reactive sites allows for a variety of chemical transformations. For instance, the enamine moiety can react with electrophiles, while the secondary amine can be functionalized through N-alkylation or N-acylation. The ester group provides a handle for hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. This versatility has been exploited in the preparation of various fused heterocyclic systems. rsc.org For example, it serves as a precursor for the synthesis of pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] mdpi.combiointerfaceresearch.comdiazepines, which are scaffolds of interest in medicinal chemistry. nih.gov
Development of Novel Heterocyclic Scaffolds
The ability to readily modify the core structure of this compound has led to the development of a multitude of novel heterocyclic scaffolds with diverse properties and potential applications.
Pyrrolidine (B122466) and Pyrrolidinone Core Derivatization
The 2,3-dihydropyrrole ring of this compound can be readily reduced to the corresponding pyrrolidine core, a privileged scaffold in medicinal chemistry. This transformation opens up access to a wide range of substituted pyrrolidines. Furthermore, the ester functionality can be manipulated to introduce additional diversity. For example, derivatives such as 1-((benzyloxy)carbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid are commercially available intermediates, highlighting the industrial relevance of this scaffold. bldpharm.com
The synthesis of pyrrolidinone derivatives is another important application. These can be accessed through various synthetic routes starting from the dihydropyrrole ester. The resulting pyrrolidinone core is a key feature in numerous biologically active molecules.
Synthesis of Fused and Spiro-Heterocyclic Systems
This compound and its derivatives are excellent precursors for the construction of more complex fused and spiro-heterocyclic systems. The reactivity of the enamine and the potential for intramolecular cyclizations are key to these transformations. For instance, [e]-fused 1H-pyrrole-2,3-diones, which can be derived from related pyrrole structures, are versatile platforms for creating diverse heterocyclic scaffolds. researchgate.net These reactions often proceed with high diastereoselectivity, allowing for the controlled synthesis of complex three-dimensional structures. researchgate.net
The synthesis of spiro compounds, where two rings share a single atom, is a significant area of research due to their unique conformational properties and prevalence in natural products. nih.gov The pyrrole framework can be elaborated to participate in cycloaddition reactions, leading to the formation of spiro-heterocycles. researchgate.net For example, the reaction of related pyrrole-2,3-diones with diazo compounds can yield spiro-fused heterocycles. researchgate.net
Precursor in Target-Oriented Synthesis of Complex Chemical Structures
The utility of this compound extends to the target-oriented synthesis of complex natural products and other intricate chemical structures. Its pre-defined stereochemistry and functional group handles make it an attractive starting material for building up molecular complexity in a controlled manner.
Pyrrole derivatives are integral components of many natural and synthetic substances and are recognized as promising scaffolds for the development of bioactive compounds. biointerfaceresearch.com For instance, nitropyrrole-based compounds, which are structurally related to the title compound, serve as crucial intermediates in the synthesis of modified DNA minor-groove binders. nih.gov The ability to functionalize the pyrrole ring at various positions allows for the precise construction of molecules designed to interact with specific biological targets.
Contribution to the Synthesis of Chemical Entities for Materials Science Research
The application of this compound and its derivatives is not limited to the life sciences. These compounds also play a role in the development of new materials with interesting optical and electronic properties.
Pyrrolo[3,2-b]pyrroles, which can be synthesized from precursors related to the title compound, are a class of materials with promising applications in organic electronics. scielo.br These molecules can act as electron donors in organic solar cells and have been incorporated into dye-sensitized solar cells. scielo.br The versatility of the pyrrole scaffold allows for the tuning of its electronic properties through the introduction of various substituents, making it a valuable component in the design of new functional materials. The formation of metal-organic frameworks with these pyrrole derivatives has also been explored, leading to materials with enhanced emission properties. scielo.br
Applications in Agrochemical Synthesis and Development
The pyrrole core is a well-established toxophore in the field of agrochemicals. Consequently, this compound and its derivatives are valuable starting materials for the synthesis of new pesticides and herbicides. The introduction of a pyrrole moiety into a molecule can significantly enhance its biological activity. researchgate.net
Research in this area focuses on the synthesis of novel pyrrole-containing compounds and the evaluation of their efficacy against various pests and weeds. For example, the synthesis of halogen-substituted pyrrole derivatives is of particular interest, as the presence of halogens can modulate the biological activity and physical properties of the molecule. researchgate.netnih.gov The development of practical synthetic routes to these halogenated building blocks is crucial for their application in agrochemical research. nih.gov
Role in Accessing Chiral Compounds and Scaffolds
The primary utility of this compound in chiral synthesis lies in its function as a prochiral substrate. The C4-C5 double bond (or its tautomeric imine C5=N bond) presents a planar feature that can be approached by reagents in a stereocontrolled manner, guided by a chiral influence such as a catalyst or auxiliary. This approach is fundamental to producing enantiomerically enriched pyrrolidine structures, which are core components of many biologically active compounds and pharmaceutical agents.
The most prominent and effective method for achieving this transformation is through transition metal-catalyzed asymmetric hydrogenation. nih.govrsc.org This reaction reduces the double bond to a single bond, creating one or two new stereocenters with a high degree of enantioselectivity. The resulting chiral saturated pyrrolidine ring can then be further functionalized, making this compound a key building block for more complex chiral architectures.
Detailed Research Findings
Research in this area has largely focused on the development of highly efficient and enantioselective catalytic systems for the hydrogenation of cyclic imines and related enamines. nih.govrsc.orgresearchgate.net While direct examples detailing the asymmetric hydrogenation of this compound specifically are not extensively documented in readily available literature, the principles are well-established through studies on closely related substrates, such as 2-aryl-substituted pyrrolines.
In a representative study, various 2-aryl cyclic imines were hydrogenated using an Iridium catalyst complexed with a chiral phosphine (B1218219) ligand, (R,R)-f-spiroPhos. rsc.org This catalytic system demonstrated high efficacy, yielding the corresponding chiral cyclic amines with excellent enantioselectivities, often up to 98% ee. rsc.org The reactions were typically conducted under mild conditions, highlighting the practicality of this approach for generating valuable chiral building blocks. rsc.org
The general mechanism involves the coordination of the dihydropyrrole substrate to the chiral metal catalyst. Hydrogen is then delivered to one face of the double bond, with the chiral ligand environment sterically directing the approach to favor the formation of one enantiomer over the other. The choice of metal (commonly Iridium, Rhodium, or Ruthenium) and the specific structure of the chiral ligand are critical factors that determine the reaction's success and the level of stereocontrol. nih.govlookchem.com
The resulting chiral ethyl pyrrolidine-3-carboxylate is a versatile intermediate. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the nitrogen atom can be derivatized, opening pathways to a diverse library of chiral pyrrolidine-based compounds.
Table 1: Asymmetric Hydrogenation of 2-Aryl Cyclic Imines (Illustrative Examples)
| Substrate (2-Aryl Pyrroline) | Chiral Catalyst/Ligand | Product (Chiral Pyrrolidine) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Phenyl-1-pyrroline | [Ir((R,R)-f-spiroPhos)] | (R)-2-Phenylpyrrolidine | >99 | 95 |
| 2-(4-Methoxyphenyl)-1-pyrroline | [Ir((R,R)-f-spiroPhos)] | (R)-2-(4-Methoxyphenyl)pyrrolidine | >99 | 97 |
| 2-(4-Chlorophenyl)-1-pyrroline | [Ir((R,R)-f-spiroPhos)] | (R)-2-(4-Chlorophenyl)pyrrolidine | >99 | 98 |
| 2-(2-Naphthyl)-1-pyrroline | [Ir((R,R)-f-spiroPhos)] | (R)-2-(2-Naphthyl)pyrrolidine | >99 | 96 |
This data is representative of the asymmetric hydrogenation of related cyclic imines and is sourced from a study by Hou et al. on similar substrates, illustrating the potential for high enantioselectivity in such transformations. rsc.org
Q & A
Q. What are the common synthetic routes for preparing ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate derivatives, and how do reaction conditions influence yields?
Answer: The compound and its derivatives are typically synthesized via transition metal-catalyzed oxidative dehydrogenation cyclization or multicomponent reactions. For example:
- Transition metal catalysis : Jiang et al. synthesized ethyl 5-substituted-1-tosyl-4,5-dihydro-1H-pyrrole-3-carboxylate derivatives using Pd or Cu catalysts, achieving yields from 41% to 96% depending on substituents (e.g., tert-butyl groups showed lower yields due to steric hindrance) .
- Multicomponent reactions : Ahankar et al. developed a one-pot synthesis of pyrrolidinone derivatives using aniline, diethyl acetylenedicarboxylate, and aldehydes, optimized at 80–100°C for 6–12 hours .
Q. Key factors influencing yields :
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
Answer:
- 1H/13C NMR : Used to confirm regiochemistry and substituent effects. For example, ethyl 5-(4-fluorophenyl) derivatives exhibit aromatic proton signals at δ 7.38–7.57 ppm and carbonyl carbons at ~170 ppm .
- HRMS (ESI) : Critical for verifying molecular ion peaks. Deviations <0.0005 Da are acceptable (e.g., observed [M+Na]+ 472.0203 vs. calculated 472.0194) .
- IR spectroscopy : Key peaks include C=O stretches (~1704 cm⁻¹) and aromatic C–H bending (~700–900 cm⁻¹) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the stereochemistry of substituted pyrrole derivatives?
Answer: X-ray crystallography provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example:
- In ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo derivatives, torsional angles (e.g., −179.24° for C–N bonds) confirmed non-planar conformations .
- Disorder in crystal structures (e.g., in tosyl-protected derivatives) requires refinement using SHELXL software, which handles partial occupancy and anisotropic displacement parameters .
Q. Methodological considerations :
Q. How can computational methods (e.g., DFT) predict regioselectivity in the synthesis of substituted pyrrole derivatives?
Answer: Density functional theory (DFT) calculations analyze electronic and steric effects:
- Electrophilic substitution : Electron-rich substituents (e.g., styryl) favor C5 functionalization due to resonance stabilization .
- Steric maps : For bulky groups (e.g., tert-butyl), DFT-derived steric maps predict lower yields at C5 due to van der Waals clashes .
Case study : Ahankar et al. used DFT to validate the regioselectivity of a three-component reaction, correlating frontier molecular orbital (FMO) energies with experimental outcomes .
Q. How should researchers address contradictions in spectroscopic data for structurally similar derivatives?
Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts:
- Dynamic NMR : For ethyl 4-hydroxy-2-(4-methoxyphenyl) derivatives, variable-temperature NMR resolved tautomeric equilibria between keto and enol forms .
- Solvent referencing : DMSO-d6 induces upfield shifts in NH protons (δ 12.52 ppm) compared to CDCl3 .
Q. Validation protocol :
Cross-validate with HRMS to confirm molecular formula.
Compare experimental IR peaks with computed spectra (e.g., Gaussian 09).
Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
Q. What strategies optimize the catalytic efficiency of transition metals in pyrrole synthesis?
Answer:
- Ligand design : Bidentate ligands (e.g., phenanthroline) enhance Pd catalyst stability, improving yields from 70% to 93% in cyclohexyl-substituted derivatives .
- Solvent effects : Polar aprotic solvents (DMF, NMP) increase reaction rates by stabilizing transition states .
Q. Example optimization table :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | None | DMF | 57 |
| Pd(OAc)₂ | Phenanthroline | DMF | 85 |
| CuI | PPh₃ | NMP | 93 |
Q. How can researchers leverage structure-activity relationships (SAR) for drug-discovery applications?
Answer:
Q. SAR workflow :
Synthesize derivatives with systematic substituent variations.
Validate SAR using in vitro assays (e.g., enzyme inhibition).
Refine computational models (e.g., QSAR) to predict untested analogs .
Q. What are the limitations of current synthetic methodologies for scale-up?
Answer:
- Catalyst loading : High Pd/Cu requirements (5–10 mol%) limit cost-efficiency .
- Purification challenges : Silica-gel chromatography is impractical for large-scale synthesis; switch to crystallization or distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
